1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-3-(3-chlorophenyl)propan-1-one
Description
Properties
IUPAC Name |
3-(3-chlorophenyl)-1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNOS/c15-11-3-1-2-10(6-11)4-5-14(17)16-8-13-7-12(16)9-18-13/h1-3,6,12-13H,4-5,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXGDJTGOMAWIHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CS2)C(=O)CCC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-3-(3-chlorophenyl)propan-1-one typically involves multiple steps:
Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction involving a diene and a dienophile that contain the necessary sulfur and nitrogen atoms.
Functionalization: The core structure is then functionalized to introduce the 3-(3-chlorophenyl)propan-1-one moiety. This can be achieved through Friedel-Crafts acylation, where the bicyclic compound reacts with 3-chlorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control over reaction parameters, and employing large-scale purification techniques such as industrial chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-3-(3-chlorophenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the bicyclic structure can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the propan-1-one moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, under basic or acidic conditions depending on the nucleophile.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique bicyclic structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators due to the presence of the bicyclic core and the chlorophenyl group.
Medicine
Medicinally, compounds with similar structures have been investigated for their potential as pharmaceuticals, particularly in the treatment of neurological disorders. The bicyclic structure can interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or resins that benefit from the rigidity and stability of the bicyclic core.
Mechanism of Action
The mechanism of action of 1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-3-(3-chlorophenyl)propan-1-one would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The bicyclic structure could provide a rigid framework that fits into the active site of an enzyme or receptor, while the chlorophenyl group could participate in hydrophobic interactions or hydrogen bonding.
Comparison with Similar Compounds
Heteroatom Substitution: Thia vs. Oxa
1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-3-(m-tolyl)propan-1-one ():
Replacing sulfur (thia) with oxygen (oxa) reduces lipophilicity due to oxygen’s higher electronegativity and lower polarizability. The m-tolyl group (methyl substituent) introduces electron-donating effects compared to the 3-chlorophenyl group in the target compound. This substitution likely decreases metabolic stability but may enhance solubility .2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide HCl ():
Oxidation of sulfur to a sulfone (2,2-dioxide) significantly increases polarity, reducing logP and improving aqueous solubility. This modification could enhance pharmacokinetic profiles but reduce blood-brain barrier permeability .
Substituent Effects on the Aromatic Ring
- 2-(4-Bromo-2-chlorophenoxy)-1-(4-methylphenyl)propan-1-one (): The bromo and chloro substituents create a sterically hindered, electron-deficient aromatic system. Compared to the target compound’s 3-chlorophenyl group, this may alter binding affinity in biological targets (e.g., enzymes or receptors) due to differences in electronic and steric environments .
Electronic and Physicochemical Properties
- Electron-Withdrawing vs. Electron-Donating Groups : The 3-chlorophenyl group (EWG) in the target compound stabilizes the ketone via resonance, whereas m-tolyl (EDG) in may increase electron density at the carbonyl, altering reactivity .
- Solubility : Sulfone derivatives () exhibit improved solubility due to ionic interactions, while the thia analog’s lipophilicity may favor membrane permeability .
Implications for Drug Design
- Metabolic Stability : Thia-containing bicyclic systems (target compound) may resist oxidative metabolism better than oxa analogs but could form reactive metabolites via sulfur oxidation .
- Binding Interactions : The 3-chlorophenyl group’s EWG nature may enhance interactions with hydrophobic pockets in target proteins compared to m-tolyl derivatives .
- Synthetic Accessibility : Sulfur-containing bicyclic systems (e.g., thia) often require specialized reagents for synthesis compared to oxa analogs, impacting scalability .
Biological Activity
1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-3-(3-chlorophenyl)propan-1-one is a compound of significant interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article explores its synthesis, biological activity, and related research findings.
Chemical Structure and Properties
The compound features a bicyclic structure that includes a sulfur atom and a nitrogen atom, contributing to its unique chemical properties. The molecular formula is , and it has a molecular weight of 273.77 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C13H14ClNOS |
| Molecular Weight | 273.77 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including palladium-catalyzed processes and various substitution reactions to introduce the chlorophenyl group.
Biological Activity
Research has indicated that this compound exhibits various biological activities, including:
Antimicrobial Activity
In studies focusing on antimicrobial effects, derivatives of bicyclic compounds similar to this compound have shown promising results against multiple drug-resistant strains of bacteria and fungi. For example, compounds with similar structural motifs have demonstrated significant inhibition of Mycobacterium tuberculosis at submicromolar concentrations .
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer properties, particularly through mechanisms involving tubulin polymerization inhibition. Analogous compounds have been evaluated for their ability to disrupt microtubule dynamics, which is crucial for cancer cell division .
Neurological Effects
Some derivatives have been investigated for their potential neuroprotective effects, suggesting that they may interact with neurotransmitter systems or exhibit anti-inflammatory properties in neural tissues.
Case Studies
Several case studies highlight the biological activity of similar compounds:
- Antimycobacterial Activity : A study demonstrated that derivatives with the bicyclic structure showed effective activity against MDR and XDR strains of Mycobacterium tuberculosis, indicating their potential as therapeutic agents in treating resistant infections .
- Tubulin Inhibition : Research on related compounds has revealed significant anti-tubulin activity, correlating with cytotoxic effects on cancer cell lines such as B16 melanoma cells .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Interaction : It may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Receptor Modulation : The compound could interact with neurotransmitter receptors or ion channels in neuronal tissues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
